Methyl 3-[({4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}carbonyl)amino]thiophene-2-carboxylate
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Overview
Description
METHYL 3-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperazine ring, a thiophene ring, and a chlorinated thienyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the chlorinated thienyl group and the thiophene ring. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and piperazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chlorinated thienyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
METHYL 3-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biological studies to investigate the interactions with proteins or other biomolecules.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of METHYL 3-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-[({4-[(5-BROMO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE: Similar structure with a brominated thienyl group instead of a chlorinated one.
METHYL 3-[({4-[(5-METHYL-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE: Contains a methyl group on the thienyl ring instead of a chlorine atom.
Uniqueness
The uniqueness of METHYL 3-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18ClN3O3S2 |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
methyl 3-[[4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-23-15(21)14-12(4-9-24-14)18-16(22)20-7-5-19(6-8-20)10-11-2-3-13(17)25-11/h2-4,9H,5-8,10H2,1H3,(H,18,22) |
InChI Key |
LKLIQBBBJAOSBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl |
Origin of Product |
United States |
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